2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole;hydrochloride
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Overview
Description
ML-253764 is a small molecule drug developed by Millennium Pharmaceuticals Inc. It is an agonist of the melanocortin receptor 4 (MC4R), which plays a central role in energy homeostasis and somatic growth . The compound has been investigated for its potential therapeutic applications, particularly in the treatment of cachexia, a condition characterized by severe weight loss and muscle wasting .
Mechanism of Action
Target of Action
ML 00253764 hydrochloride is a non-peptide antagonist that primarily targets the melanocortin MC4 receptor . The melanocortin MC4 receptor is part of the central melanocortin system, which plays a crucial role in regulating energy homeostasis, including food intake and energy expenditure .
Mode of Action
As an antagonist, ML 00253764 hydrochloride binds to the melanocortin MC4 receptor and inhibits its function . It displaces NDP-α-MSH binding with IC50 values of 320 nM, 810 nM, and 2120 nM for MC4, MC3, and MC5 receptors respectively . This compound decreases cAMP accumulation in HEK-293 cells expressing the MC4 receptor .
Biochemical Pathways
The primary biochemical pathway affected by ML 00253764 hydrochloride is the melanocortin pathway. By antagonizing the MC4 receptor, this compound can modulate the downstream effects of this pathway, which include the regulation of food intake and energy expenditure . Additionally, it has been suggested that ML 00253764 hydrochloride can induce apoptosis by inhibiting ERK1/2 and Akt phosphorylation .
Pharmacokinetics
It is noted that this compound is brain penetrant , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system.
Result of Action
The primary result of ML 00253764 hydrochloride’s action is an increase in food intake and a reduction in the loss of lean body mass in tumor-bearing mice . This suggests that it may have potential therapeutic applications in conditions associated with cachexia or unwanted weight loss. Additionally, it has been shown to have anticancer activity by inducing apoptosis .
Biochemical Analysis
Biochemical Properties
ML 00253764 hydrochloride interacts with the melanocortin MC 4 receptor, showing IC 50 values of 320 nM for MC 4, 810 nM for MC 3, and 2120 nM for MC 5 receptors . It decreases cAMP accumulation in HEK-293 cells expressing the MC 4 receptor .
Cellular Effects
ML 00253764 hydrochloride influences cell function by interacting with the melanocortin MC 4 receptor. This interaction leads to a decrease in cAMP accumulation in cells expressing the MC 4 receptor . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, ML 00253764 hydrochloride exerts its effects by binding to the melanocortin MC 4 receptor and acting as an antagonist . This binding interaction inhibits the receptor, leading to a decrease in cAMP levels .
Temporal Effects in Laboratory Settings
In laboratory settings, ML 00253764 hydrochloride has been shown to reduce loss of lean body mass in tumor-bearing mice over time
Dosage Effects in Animal Models
In animal models, ML 00253764 hydrochloride has been shown to reduce tumor-induced weight loss when administered subcutaneously at doses of 3, 10, or 30 mg/kg .
Metabolic Pathways
Its interaction with the melanocortin MC 4 receptor suggests it may influence pathways involving cAMP .
Preparation Methods
The synthesis of ML-253764 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a heterocyclic core, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet commercial demands .
Chemical Reactions Analysis
ML-253764 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions and the development of new synthetic methodologies.
Biology: It is used to investigate the role of MC4R in energy homeostasis and metabolic regulation.
Medicine: It has potential therapeutic applications in the treatment of cachexia and other metabolic disorders.
Industry: It can be used in the development of new drugs targeting MC4R and related pathways .
Comparison with Similar Compounds
ML-253764 can be compared with other MC4R agonists, such as:
THIQ: Another MC4R agonist with a similar mechanism of action but different pharmacokinetic properties.
Setmelanotide: A peptide-based MC4R agonist used in the treatment of obesity due to genetic disorders.
Bremelanotide: An MC4R agonist used for the treatment of hypoactive sexual desire disorder .
ML-253764 is unique due to its small molecule structure, which allows for easier synthesis and modification compared to peptide-based agonists .
Properties
CAS No. |
681847-92-7 |
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Molecular Formula |
C18H18BrFN2O |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
2-[2-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-fluorophenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H18BrFN2O/c1-23-17-8-6-13(19)11-12(17)5-7-14-15(3-2-4-16(14)20)18-21-9-10-22-18/h2-4,6,8,11H,5,7,9-10H2,1H3,(H,21,22) |
InChI Key |
WCPPZGPJRHLSKP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCC2=C(C=CC=C2F)C3=NCCN3 |
Synonyms |
2-(2-(5-bromo-2-methoxyphenethyl)-3-fluorophenyl)-4,5-dihydro-1H-imidazole hydrochloride |
Origin of Product |
United States |
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